molecular formula C10H16O5 B1280708 Diethyl 2-(2-oxopropyl)malonate CAS No. 23193-18-2

Diethyl 2-(2-oxopropyl)malonate

Cat. No. B1280708
CAS RN: 23193-18-2
M. Wt: 216.23 g/mol
InChI Key: KGZCSZOGMMZHKB-UHFFFAOYSA-N
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Description

Diethyl 2-(2-oxopropyl)malonate, also known as DEPM, is an organic compound commonly used in scientific research and laboratory experiments. DEPM is a colorless, odorless, and water-soluble compound that has a wide range of applications in biochemistry and physiology. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, as well as potential future directions.

Scientific Research Applications

1. Synthesis of Anticancer Drugs

Diethyl 2-(2-chloronicotinoyl)malonate, a derivative of Diethyl 2-(2-oxopropyl)malonate, is an important intermediate in the synthesis of small molecule anticancer drugs. These drugs primarily act on cancer cell growth signaling pathways, inhibiting growth and promoting apoptosis. The efficiency of synthesis methods for such compounds is crucial for cancer treatment advancements (Xiong et al., 2018).

2. Study of Hydrolysis Reactions

Research on Diethyl 2-(perfluorophenyl)malonate, a similar compound, provides insights into hydrolysis reactions. Such studies are vital for understanding chemical reactions in various conditions, which can lead to the development of new chemical synthesis methods and materials (Taydakov & Kiskin, 2020).

3. Applications in Amination Reactions

The compound has been used in amination reactions with alkyl Grignard reagents. This process is significant in organic chemistry for producing various compounds, including pharmaceuticals and other functional materials (Niwa, Takayama & Shimizu, 2002).

4. Role in Exciplex Formation

Diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate, another variant, is used in studies of exciplex formation. These studies contribute to understanding molecular interactions in different states, which is essential in photophysics and materials science (Yuan et al., 1989).

5. In Synthesis of β-Trifluoromethyl-N-acetyltryptophan

This compound is used in the synthesis of β-trifluoromethyl-N-acetyltryptophan, highlighting its utility in creating biochemically significant molecules. Such syntheses have implications in drug development and biochemical research (Gong, Kato & Kimoto, 1999).

6. Creation of Hydantoins

Diethyl 2-alkyl-2-(benzyloxycarbonylamino)malonates are used in the production of hydantoins, which are relevant in pharmaceutical research, especially in the development of novel drugs (Hroch et al., 2012).

properties

IUPAC Name

diethyl 2-(2-oxopropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-4-14-9(12)8(6-7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZCSZOGMMZHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475553
Record name Diethyl (2-oxopropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(2-oxopropyl)malonate

CAS RN

23193-18-2
Record name Diethyl (2-oxopropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 25.0 g of diethyl malonate in 5 ml of dimethylformamide was added dropwise under ice-cooling over 20 minutes to a suspension of 6.55 g of sodium hydride in 90 ml of dimethylformamide. The reaction fluid was stirred for an hour under ice-cooling, to which a solution of 17.3 g of chloroacetone in 5 ml of dimethylformamide was added, and the mixture was stirred for an hour under ice-cooling and for 6 hours at room temperature. Ethyl acetate was added to the reaction fluid and the mixture was washed with water. The organic layer was dried over anhydrous magnesium sulfate. An oily matter obtained by concentrating the organic layer under a reduced pressure was distilled under vacuum to obtain 14.8 g of diethyl 2-oxopropylmalonate as a yellow oily matter.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Mikołajczyk, JA Krysiak, WH Midura… - The Journal of …, 2006 - ACS Publications
A new one-pot synthesis of heterocyclic and carbocyclic vinyl sulfoxides has been developed which involves reaction of α-phosphorylvinyl sulfoxides with carbonyl compounds bearing …
Number of citations: 15 pubs.acs.org
NG Hobosyan, KV Balyan, HS Nersisyan… - … . Chemical Journal of …, 2018 - ՀՀ ԳԱԱ
Number of citations: 0

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